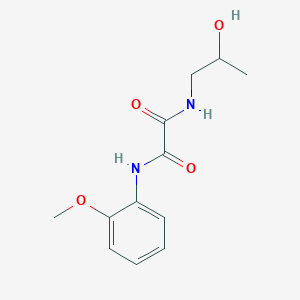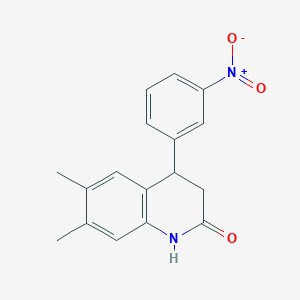
N-(2-hydroxypropyl)-N'-(2-methoxyphenyl)ethanediamide
説明
N-(2-hydroxypropyl)-N'-(2-methoxyphenyl)ethanediamide, commonly known as HNMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HNMPA is a diamide derivative of ethylenediamine and has been synthesized by several methods.
作用機序
The mechanism of action of HNMPA is complex and involves multiple pathways. HNMPA has been shown to inhibit the activity of the enzyme dihydrofolate reductase (DHFR), which is essential for DNA replication. This inhibition leads to the accumulation of toxic metabolites and ultimately cell death. In addition, HNMPA has been shown to modulate the activity of certain ion channels, including the GABA-A receptor, which plays a key role in neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of HNMPA are diverse and depend on the specific application. In cancer research, HNMPA has been shown to induce cell death and inhibit tumor growth. In neuroscience, HNMPA has been shown to modulate the activity of certain ion channels, leading to changes in neuronal excitability and neurotransmission. HNMPA has also been shown to modulate the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular metabolism.
実験室実験の利点と制限
One advantage of using HNMPA in lab experiments is its specificity for certain proteins and enzymes, which allows for targeted modulation of their activity. However, HNMPA can also have off-target effects, leading to unintended consequences. Another limitation of using HNMPA in lab experiments is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are several future directions for research on HNMPA. One area of focus is the development of HNMPA derivatives with improved specificity and potency. Another area of focus is the development of HNMPA-based therapies for cancer and neurological disorders. Finally, there is a need for further research on the mechanism of action of HNMPA, which could lead to the identification of new targets for drug discovery.
Conclusion:
In conclusion, HNMPA is a chemical compound that has potential applications in various fields, including cancer research, neuroscience, and drug discovery. HNMPA has been synthesized by several methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. There are several future directions for research on HNMPA, which could lead to the development of new therapies for cancer and neurological disorders.
科学的研究の応用
HNMPA has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. HNMPA has been shown to inhibit the activity of a key enzyme involved in DNA replication, making it a potential anti-cancer agent. In neuroscience, HNMPA has been shown to modulate the activity of certain ion channels, making it a potential therapeutic agent for neurological disorders. HNMPA has also been used as a tool in drug discovery, as it can bind to certain proteins and modulate their activity.
特性
IUPAC Name |
N-(2-hydroxypropyl)-N'-(2-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-8(15)7-13-11(16)12(17)14-9-5-3-4-6-10(9)18-2/h3-6,8,15H,7H2,1-2H3,(H,13,16)(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUDUZRUOFUVSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=CC=C1OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclohexyl-2-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B3984129.png)



![1-[2-(3-chlorophenoxy)ethyl]-4-(2-methylphenyl)piperazine dihydrochloride](/img/structure/B3984155.png)



![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(4-methoxybenzyl)glycinamide](/img/structure/B3984180.png)
![8-nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B3984185.png)


![3-[(3,5-dimethoxyphenyl)amino]-5-(4-methylphenyl)-2-cyclohexen-1-one](/img/structure/B3984227.png)
